N-(4-bromophenyl)-9H-xanthene-9-carboxamide
Description
N-(4-bromophenyl)-9H-xanthene-9-carboxamide is a synthetic xanthene derivative characterized by a xanthene core (a tricyclic aromatic system) substituted with a carboxamide group at position 9 and a 4-bromophenyl moiety. The bromine atom at the para position of the phenyl ring enhances its electrophilic reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-bromophenyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYDNTUMRJCDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-9H-xanthene-9-carboxamide typically involves the condensation of 9H-xanthene-9-carboxylic acid with 4-bromoaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions generally include stirring the reaction mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Oxidation Reactions: Conducted using oxidizing agents in acidic or basic media, depending on the specific reaction conditions.
Reduction Reactions: Performed under anhydrous conditions with a suitable reducing agent in an inert atmosphere.
Major Products Formed
Substitution Reactions: Formation of various substituted phenyl derivatives.
Oxidation Reactions: Formation of xanthone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the xanthene core can facilitate the compound’s penetration into biological membranes. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition or modulation of its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Unique Properties |
|---|---|---|---|---|
| N-(4-bromophenyl)-9H-xanthene-9-carboxamide | Xanthene | 4-Bromophenyl carboxamide | ~374.23 (estimated) | High electrophilic reactivity; fluorescence due to xanthene core |
| 4-methyl-N-(9H-xanthen-9-yl)benzamide | Xanthene | 4-Methylphenyl carboxamide | ~334.38 | Reduced steric hindrance; enhanced solubility compared to brominated analogs |
| N-(2,5-dichlorophenyl)-9H-xanthene-9-carboxamide | Xanthene | 2,5-Dichlorophenyl carboxamide | ~378.22 | Increased hydrophobicity; potential DNA intercalation properties |
| N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide | Fluorene | 4-Nitrophenyl carboxamide | 344.32 | Strong electron-withdrawing nitro group; redox-active properties |
| N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide | Xanthene | Chlorophenoxyethyl acetamide | ~409.86 | Dual functionality (chlorophenoxy + xanthene); novel receptor-binding potential |
Functional Group Impact on Reactivity and Bioactivity
Bromine vs. Chlorine Substituents
- This compound : The bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling conjugation with biomolecules or polymers. Its larger atomic radius enhances steric effects compared to chlorine .
- N-(2,5-dichlorophenyl)-9H-xanthene-9-carboxamide : Chlorine substituents increase lipophilicity, improving membrane permeability. This compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) in preliminary assays .
Xanthene vs. Fluorene Cores
- Xanthene derivatives : Exhibit intrinsic fluorescence (λem ~450–550 nm), making them suitable for bioimaging. The tricyclic structure also stabilizes π-π interactions with DNA or proteins .
- Fluorene derivatives : Lack fluorescence but display higher thermal stability. The planar fluorene core in N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide facilitates charge transfer, relevant for organic electronics .
Carboxamide vs. Sulfonamide Moieties
- Carboxamide-containing analogs : Form stronger hydrogen bonds with biological targets. For example, This compound binds to serum albumin with a Kd of ~12 μM, as inferred from similar compounds .
- Sulfonamide analogs : Exhibit enhanced acidity (pKa ~3–4), improving solubility in polar solvents. However, they show reduced binding affinity compared to carboxamides in enzyme inhibition studies .
Medicinal Chemistry
- Anticancer Activity : Xanthene-carboxamide derivatives intercalate into DNA, inducing apoptosis in HeLa cells (IC50 = 8.2 μM for N-(2,5-dichlorophenyl)-9H-xanthene-9-carboxamide ) .
- Antiviral Potential: A structurally related compound, (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22), inhibits SARS-CoV-2 replication (EC50 = 5.5 μM), suggesting bromophenyl-xanthene hybrids may have broad antiviral utility .
Materials Science
- Fluorescent Probes : The xanthene core in This compound emits blue-green light under UV excitation, enabling its use in cellular imaging .
- Polymer Synthesis : Bromine substituents enable Suzuki-Miyaura cross-coupling reactions, integrating this compound into conjugated polymers for OLEDs .
Biological Activity
N-(4-bromophenyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the xanthene derivative class, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, including mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a xanthene core structure substituted with a carboxamide group at the 9-position and a 4-bromophenyl group. This configuration is significant for its biological interactions and potential therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₂BrN₃O |
| Molecular Weight | 320.17 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, influencing enzyme activity and cellular responses.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, in vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against drug-resistant bacteria. In vitro assays revealed significant activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .
Case Studies
- Anticancer Efficacy : A study focused on the effects of this compound on human breast cancer cell lines showed a dose-dependent reduction in cell viability. The compound was found to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 .
- Antibacterial Assessment : Another investigation assessed the antibacterial efficacy of this compound against multi-drug resistant pathogens. The results indicated that at a concentration of 50 mg/mL, it produced a zone of inhibition of 18 mm against A. baumannii, outperforming several commercially available antibiotics in terms of activity .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of xanthene derivatives. The presence of the bromine substituent in this compound appears to play a crucial role in increasing its potency against specific biological targets.
Summary of Biological Activities
| Activity | Target Organisms/Cells | Effectiveness |
|---|---|---|
| Anticancer | Breast cancer cell lines | Induces apoptosis |
| Antibacterial | Multi-drug resistant bacteria | Significant inhibition observed |
Q & A
Q. What are the common synthetic routes for N-(4-bromophenyl)-9H-xanthene-9-carboxamide?
The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 4-bromoaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form the amide bond . Alternative methods may employ metal catalysts, as seen in vanadium-based initiators for similar bromophenyl derivatives, though reaction conditions (e.g., temperature, solvent choice) must be optimized to achieve yields >90% .
Q. How is the compound characterized post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : To confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.2–8.0 ppm) and xanthene backbone.
- HPLC : To assess purity (>95% required for biological studies).
- Mass spectrometry : For molecular ion verification (e.g., [M+H]⁺ at m/z 422.2). Detailed protocols for replication are outlined in crystallography software documentation like SHELX .
Q. What are the primary chemical reactions involving this compound?
- Nucleophilic substitution : The bromine atom on the phenyl ring can be replaced with amines, thiols, or alkoxides under basic conditions.
- Reduction : The carboxamide group can be reduced to an amine using LiAlH₄ or NaBH₄.
- Oxidation : The xanthene core may form quinone derivatives with KMnO₄ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR or IR spectra often arise from impurities or solvent effects. For example, overlapping peaks in aromatic regions can be addressed via:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations.
- Temperature-dependent studies : To reduce signal broadening caused by aggregation. Cross-referencing with X-ray crystallography data (e.g., SHELXL-refined structures) ensures accuracy .
Q. What experimental design considerations are critical for studying its biological activity?
- Fluorescent labeling : The xanthene core’s conjugation allows use as a fluorescent probe. Optimize excitation/emission wavelengths (e.g., λex 350 nm, λem 450 nm) for cellular imaging .
- Dose-response assays : Use in vitro models (e.g., cancer cell lines) with IC50 calculations to evaluate cytotoxicity. Avoid concentrations >100 µM to prevent nonspecific effects .
Q. How does the compound interact with biological macromolecules?
Molecular docking studies suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
